

Pharmacological Profile of Lometrexol Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lometrexol hydrate	
Cat. No.:	B2632212	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol hydrate, a folate analog antimetabolite, is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1] As the 6R diastereomer of 5,10-dideazatetrahydrofolate (DDATHF), its mechanism of action is centered on the disruption of de novo purine biosynthesis, a critical pathway for DNA synthesis and cell proliferation.[1][2] This targeted action makes Lometrexol a compound of significant interest in oncology, particularly for tumors resistant to other antifolates like methotrexate.[1] This technical guide provides a comprehensive overview of the pharmacological profile of **Lometrexol hydrate**, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated experimental protocols.

Mechanism of Action

Lometrexol's primary molecular target is glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway.[3] By inhibiting GARFT, Lometrexol blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The resulting depletion of intracellular purine pools leads to the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest in the S phase and inducing apoptosis. Lometrexol enters cells via the reduced folate carrier (RFC) and undergoes

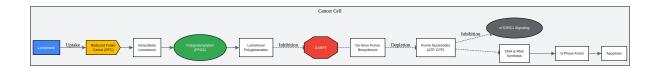


extensive polyglutamylation, a process that enhances its intracellular retention and inhibitory activity.

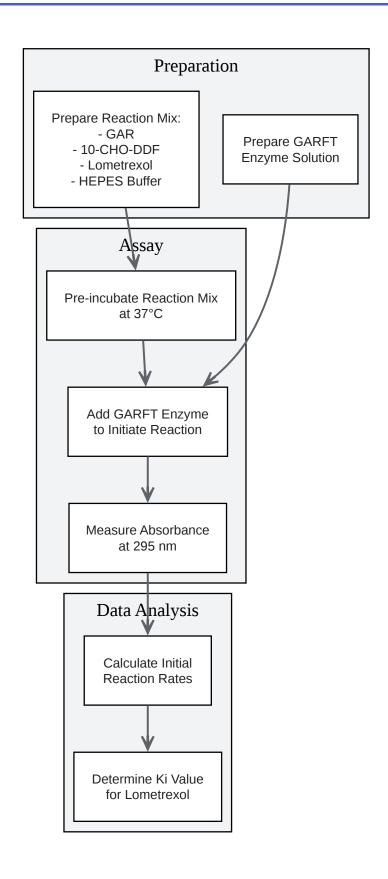
Signaling Pathway

The inhibition of GARFT by Lometrexol initiates a cascade of intracellular events. The primary consequence is the depletion of purine nucleotides (ATP and GTP), which not only halts DNA and RNA synthesis but also affects cellular energy metabolism and signaling pathways. Notably, the reduction in purine levels has been shown to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Cancer chemotherapy: targeting folic acid synthesis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Lometrexol Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2632212#pharmacological-profile-of-lometrexol-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com